molecular formula C14H22O2S B12525734 1-Cyclopentene-1-carboxylic acid, 2-(cyclohexylthio)-, ethyl ester CAS No. 676653-06-8

1-Cyclopentene-1-carboxylic acid, 2-(cyclohexylthio)-, ethyl ester

Cat. No.: B12525734
CAS No.: 676653-06-8
M. Wt: 254.39 g/mol
InChI Key: VKERYRYAOPIXIC-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-carboxylic acid, 2-(cyclohexylthio)-, ethyl ester is an organic compound with a unique structure that combines a cyclopentene ring with a carboxylic acid ester and a cyclohexylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentene-1-carboxylic acid, 2-(cyclohexylthio)-, ethyl ester typically involves the esterification of 1-Cyclopentene-1-carboxylic acid with ethanol in the presence of an acid catalyst. The cyclohexylthio group can be introduced through a nucleophilic substitution reaction using cyclohexylthiol and a suitable leaving group on the cyclopentene ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentene-1-carboxylic acid, 2-(cyclohexylthio)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The cyclohexylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

1-Cyclopentene-1-carboxylic acid, 2-(cyclohexylthio)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1-carboxylic acid, 2-(cyclohexylthio)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylthio group can modulate the compound’s binding affinity and specificity, influencing its biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentene-1-carboxylic acid, methyl ester
  • 2-Cyclopentene-1-carboxylic acid, 1-methyl-
  • 1-Cyclopentene-1-carboxylic acid, 2-(nitromethyl)-, ethyl ester

Uniqueness

1-Cyclopentene-1-carboxylic acid, 2-(cyclohexylthio)-, ethyl ester is unique due to the presence of the cyclohexylthio group, which imparts distinct chemical and biological properties

Properties

CAS No.

676653-06-8

Molecular Formula

C14H22O2S

Molecular Weight

254.39 g/mol

IUPAC Name

ethyl 2-cyclohexylsulfanylcyclopentene-1-carboxylate

InChI

InChI=1S/C14H22O2S/c1-2-16-14(15)12-9-6-10-13(12)17-11-7-4-3-5-8-11/h11H,2-10H2,1H3

InChI Key

VKERYRYAOPIXIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCC1)SC2CCCCC2

Origin of Product

United States

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